molecular formula C9H13N3 B1425411 2-N-cyclopropyl-5-methylpyridine-2,3-diamine CAS No. 1216103-43-3

2-N-cyclopropyl-5-methylpyridine-2,3-diamine

Cat. No. B1425411
M. Wt: 163.22 g/mol
InChI Key: LGLBKJHMLBEEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-cyclopropyl-5-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 . It is used extensively in scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of 2-N-cyclopropyl-5-methylpyridine-2,3-diamine can be represented by the SMILES notation CC1=CC(=C(N=C1)NC2CC2)N . This notation provides a way to represent the structure using ASCII strings.


Chemical Reactions Analysis

While specific chemical reactions involving 2-N-cyclopropyl-5-methylpyridine-2,3-diamine are not available, a study on the bromination of a similar compound, 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester, suggests that such reactions are typically initiated by free radicals .


Physical And Chemical Properties Analysis

2-N-cyclopropyl-5-methylpyridine-2,3-diamine has a molecular weight of 163.22 and a molecular formula of C9H13N3 . It has 12 heavy atoms, 3 hydrogen bond acceptors, and 2 hydrogen bond donors. Its topological polar surface area is 50.9Ų, and it has 2 rotatable bonds .

Scientific Research Applications

Synthesis and Biological Evaluation

2-N-cyclopropyl-5-methylpyridine-2,3-diamine has been explored in the synthesis of various cyclopropyl and cyclobutyl epothilone analogues. These compounds, including (12R,13S,15S)-cyclopropyl 5-methylpyridine epothilone A, have shown potent tubulin polymerization promotion and cytotoxic effects, making them significant in cancer research (Nicolaou et al., 2001).

Host–Guest Chemistry Applications

Research has demonstrated the use of derivatives of 2-N-cyclopropyl-5-methylpyridine-2,3-diamine in host–guest chemistry. For instance, trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine, a related compound, has been used to purify various pyridine mixtures through clathration, showcasing its potential in separation processes (Barton et al., 2020).

Chemical Reaction Studies

Studies involving the condensation of β-ketoesters with 2,3-diaminopyridine and its derivatives, including compounds related to 2-N-cyclopropyl-5-methylpyridine-2,3-diamine, have been conducted to understand cyclization reactions in organic chemistry (Israel & Jones, 1973).

Oxidation and Enzyme Catalysis Studies

The oxidation of N-cyclopropyl-N-methylaniline, a similar compound, by horseradish peroxidase has been investigated to understand the fate of the cyclopropyl group in enzymatic processes, which is relevant in drug metabolism and pharmacology (Shaffer et al., 2001).

Platinum DNA Intercalators

Studies on platinum DNA intercalators involving 2,2′-bipyridine and diamines including L-2,3-diaminopropionate have been conducted. These studies are crucial in understanding the interactions between nucleotides and platinum DNA intercalators, which has implications in chemotherapy (Odani et al., 1995).

properties

IUPAC Name

2-N-cyclopropyl-5-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-4-8(10)9(11-5-6)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLBKJHMLBEEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-cyclopropyl-5-methylpyridine-2,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-N-cyclopropyl-5-methylpyridine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
2-N-cyclopropyl-5-methylpyridine-2,3-diamine
Reactant of Route 3
Reactant of Route 3
2-N-cyclopropyl-5-methylpyridine-2,3-diamine
Reactant of Route 4
Reactant of Route 4
2-N-cyclopropyl-5-methylpyridine-2,3-diamine
Reactant of Route 5
Reactant of Route 5
2-N-cyclopropyl-5-methylpyridine-2,3-diamine
Reactant of Route 6
Reactant of Route 6
2-N-cyclopropyl-5-methylpyridine-2,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.